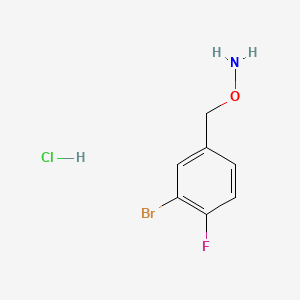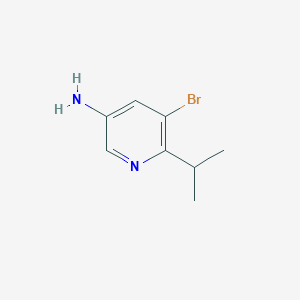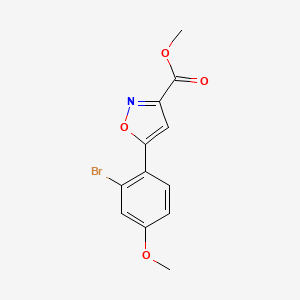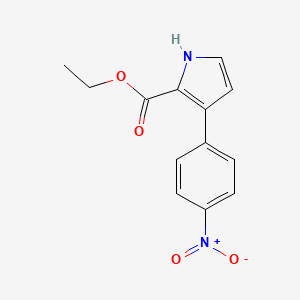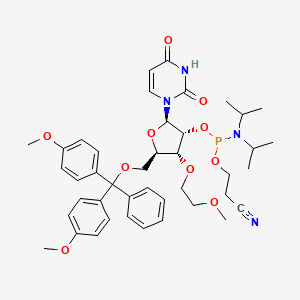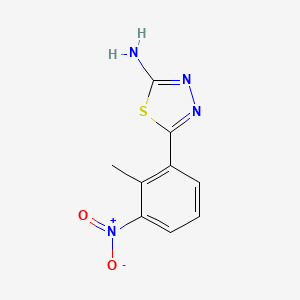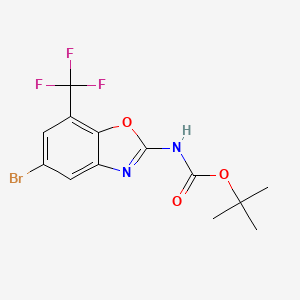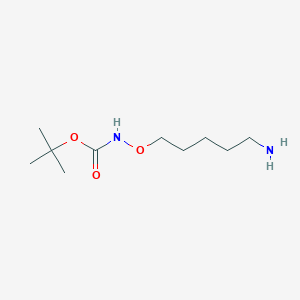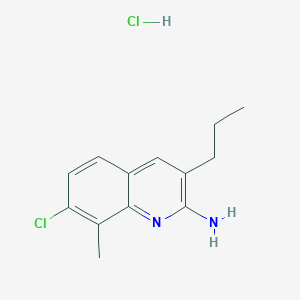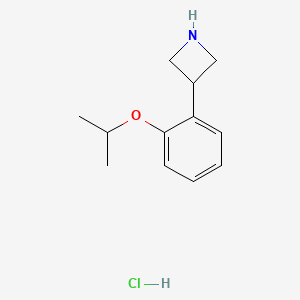
3-(2-Isopropoxyphenyl)azetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Isopropoxyphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
准备方法
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity. Another method involves the use of dimethylsulfoxonium methylide under microwave irradiation, which facilitates the one-pot synthesis of azetidines .
Industrial Production Methods
Industrial production methods for azetidines often involve scalable synthetic routes that can be optimized for high yield and purity. The use of solid supports and microwave irradiation are common techniques to enhance reaction efficiency and reduce production costs .
化学反应分析
Types of Reactions
3-(2-Isopropoxyphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K2CO3) as a base, methanol as a nucleophile, and various oxidizing and reducing agents . Reaction conditions often involve moderate temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
科学研究应用
3-(2-Isopropoxyphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(2-Isopropoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating enzyme activities, inhibiting specific proteins, and altering cellular signaling pathways . For example, it has been shown to inhibit inflammatory mediators and oxidative stress markers, suggesting potential anti-inflammatory and antioxidant roles .
相似化合物的比较
Similar Compounds
Similar compounds to 3-(2-Isopropoxyphenyl)azetidine Hydrochloride include other azetidine derivatives, such as:
- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride
- 1-Arenesulfonylazetidines
- Azetidine-2-carboxylic acids
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical transformations and biological activities .
属性
分子式 |
C12H18ClNO |
|---|---|
分子量 |
227.73 g/mol |
IUPAC 名称 |
3-(2-propan-2-yloxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(2)14-12-6-4-3-5-11(12)10-7-13-8-10;/h3-6,9-10,13H,7-8H2,1-2H3;1H |
InChI 键 |
DEERKGXVQORHNT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=CC=C1C2CNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


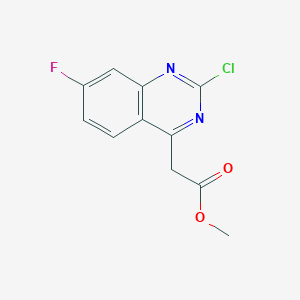
![2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester](/img/structure/B13706115.png)
